molecular formula C17H26O3 B1595223 Decyl 4-hydroxybenzoate CAS No. 69679-30-7

Decyl 4-hydroxybenzoate

Cat. No.: B1595223
CAS No.: 69679-30-7
M. Wt: 278.4 g/mol
InChI Key: GMMXJVUYXPXLPY-UHFFFAOYSA-N
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Description

. It is a long-chain ester of 4-hydroxybenzoic acid and decanol. This compound is widely used in the cosmetic and pharmaceutical industries due to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl 4-hydroxybenzoate can be synthesized through the esterification reaction between 4-hydroxybenzoic acid and decanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and yield. The purity of the final product is ensured through various purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Decyl 4-hydroxybenzoate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: This reaction involves breaking the ester bond using a strong base or acid, such as sodium hydroxide or hydrochloric acid, under heating conditions.

  • Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Hydrolysis: The hydrolysis of this compound yields 4-hydroxybenzoic acid and decanol.

  • Oxidation: Oxidation reactions can produce various oxidized derivatives of the compound.

  • Reduction: Reduction reactions typically result in the formation of decyl alcohol and other reduced derivatives.

Scientific Research Applications

Decyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is employed in biological studies to investigate its antimicrobial properties and its effects on microbial growth.

  • Medicine: this compound is used in the formulation of pharmaceuticals and personal care products due to its preservative properties.

  • Industry: It is utilized in the production of cosmetics, skin care products, and other consumer goods to prevent microbial contamination.

Comparison with Similar Compounds

  • Methylparaben

  • Propylparaben

  • Butylparaben

  • Ethylparaben

Properties

IUPAC Name

decyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMXJVUYXPXLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219971
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69679-30-7
Record name Decyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69679-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69679-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, p-hydroxy-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECYL 4-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantities: compound 22 (16.53 g, 0.049 mol), ethanol (200 ml), aqueous ammonia (35% w/v, 100 ml).
Name
compound 22
Quantity
16.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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